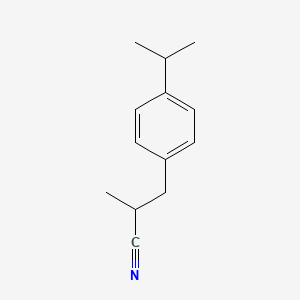

3-(p-Isopropylphenyl)-2-methylpropiononitrile

Description

3-(p-Isopropylphenyl)-2-methylpropiononitrile is a nitrile derivative characterized by a p-isopropylphenyl group attached to a methyl-substituted propiononitrile backbone. Nitriles like this are often utilized as intermediates in pharmaceuticals, agrochemicals, and fine chemicals due to their reactivity, particularly in nucleophilic substitutions or hydrogenation reactions . The isopropyl substituent likely influences steric and electronic properties, distinguishing it from compounds with bulkier tert-butyl or electron-donating groups like methoxy .

Properties

CAS No. |

68443-45-8 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-methyl-3-(4-propan-2-ylphenyl)propanenitrile |

InChI |

InChI=1S/C13H17N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8H2,1-3H3 |

InChI Key |

MCYOGOKMJRETFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The common synthetic approach involves:

- Starting from a para-isopropyl-substituted aromatic precursor.

- Introducing a 2-methylpropiononitrile moiety via nucleophilic substitution or condensation reactions.

- Employing selective functional group transformations to ensure the nitrile group is correctly positioned.

Detailed Preparation Methods and Procedures

Method Based on Patent WO2017143291A1

This patent describes methods involving organic extraction and purification steps for compounds with similar aromatic and nitrile functionalities. While the patent focuses on a broader class of compounds, the preparation of nitrile-substituted aromatic compounds like 3-(p-Isopropylphenyl)-2-methylpropiononitrile involves:

- Reaction of suitable aromatic precursors with nitrile-containing reagents.

- Extraction of the reaction mixture with ethyl acetate.

- Washing with water and brine to remove impurities.

- Drying over anhydrous agents to isolate the organic phase.

This method emphasizes careful phase separation and purification to achieve high purity of the nitrile compound.

Use of Organometallic and Catalytic Methods

Modern synthetic techniques may employ:

- Palladium-catalyzed cyanation of aryl halides bearing the para-isopropyl substituent.

- Transition-metal catalysis to facilitate carbon-carbon bond formation between the aromatic ring and the nitrile-substituted side chain.

Such catalytic methods offer advantages in terms of yield and selectivity but require careful optimization of catalysts and ligands.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The compound 3-(p-Isopropylphenyl)-2-methylpropiononitrile is structurally related to 3-(4-Isopropylphenyl)-2-methylpropionaldehyde, a well-studied fragrance intermediate with known physical properties such as boiling point (~270 °C) and moderate water solubility.

- Safety and toxicity data for related aldehydes suggest low genotoxicity and weak skin sensitization potential, which may be relevant for nitrile analogs in handling and application.

- No direct synthesis protocols exclusively for 3-(p-Isopropylphenyl)-2-methylpropiononitrile are prominently documented in open literature, indicating the need for adaptation of related synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

3-(p-Isopropylphenyl)-2-methylpropiononitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(p-Isopropylphenyl)-2-methylpropiononitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavors, particularly for its pleasant odor profile.

Mechanism of Action

The mechanism of action of 3-(p-Isopropylphenyl)-2-methylpropiononitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects may be due to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 3-(p-Isopropylphenyl)-2-methylpropiononitrile with analogous compounds:

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The nitrile group (-CN) is strongly electron-withdrawing, enhancing reactivity in nucleophilic additions compared to aldehydes (e.g., 3-(4-Isopropylphenyl)-2-methylpropionaldehyde) .

- Steric Effects: The tert-butyl group in 3-(p-tert-butylphenyl)-2-methylpropiononitrile introduces greater steric hindrance than isopropyl, likely reducing reaction rates in sterically sensitive syntheses .

Metabolic and Toxicological Considerations

- Aldehyde vs. Nitrile Metabolism: 3-(4-Isopropylphenyl)-2-methylpropionaldehyde undergoes rapid metabolism to glucuronic acid conjugates and propionic acid derivatives in hepatocytes, with low acute toxicity (rat oral LD₅₀ >2000 mg/kg) . No direct data exists for 3-(p-Isopropylphenyl)-2-methylpropiononitrile, but caution is advised based on nitrile chemistry .

Biological Activity

3-(p-Isopropylphenyl)-2-methylpropiononitrile, also known as a derivative of propiononitrile, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity studies, and relevant case studies.

- Molecular Formula : C13H17N

- Molecular Weight : 201.29 g/mol

- IUPAC Name : 3-(4-isopropylphenyl)-2-methylpropiononitrile

- CAS Number : 68443-45-8

The biological activity of 3-(p-Isopropylphenyl)-2-methylpropiononitrile is primarily attributed to its interaction with various biological targets. Research indicates that it may influence cellular signaling pathways and modulate enzyme activity. The compound's hydrophobic nature allows it to penetrate cellular membranes, potentially affecting membrane dynamics and ion channel activity.

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that 3-(p-Isopropylphenyl)-2-methylpropiononitrile possesses antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : Research has indicated potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

- Cytotoxicity : Toxicological assessments have shown varying degrees of cytotoxicity in different cell lines, necessitating further investigation into its safety profile.

Toxicological Studies

Toxicity studies are crucial for understanding the safety and potential health risks associated with the compound. Key findings include:

- Acute Toxicity : In rodent models, acute exposure resulted in observable behavioral changes and weight loss at higher doses.

- Chronic Toxicity : Long-term studies indicated a no-observed-adverse-effect level (NOAEL) of 25 mg/kg/day based on body weight metrics and histopathological evaluations.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 3-(p-Isopropylphenyl)-2-methylpropiononitrile against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anti-inflammatory Potential

In a murine model of inflammation, the compound was administered to assess its effects on inflammatory markers. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Experimental (high dose) | 90 | 120 |

Q & A

Q. What are the established synthetic methodologies for 3-(p-Isopropylphenyl)-2-methylpropiononitrile, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a propiononitrile derivative may react with a substituted phenyl precursor under catalytic conditions (e.g., palladium-based catalysts for cross-coupling) or via base-mediated alkylation. Optimal temperatures range from 60–120°C, with polar aprotic solvents like DMF enhancing reactivity. Yield improvements (>70%) are achieved by controlling stoichiometry and avoiding hydrolysis of the nitrile group .

Q. What spectroscopic techniques are critical for characterizing 3-(p-Isopropylphenyl)-2-methylpropiononitrile?

Key techniques include:

- NMR : and NMR confirm the isopropylphenyl and methylpropiononitrile moieties (e.g., aromatic protons at δ 6.8–7.2 ppm, nitrile carbon at ~120 ppm).

- IR : A sharp peak near 2240 cm confirms the C≡N stretch.

- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H] at m/z 230.15) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions include:

- Using PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Working in a fume hood to avoid inhalation of nitrile vapors.

- Storing in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory data in spectroscopic assignments be resolved?

Discrepancies (e.g., overlapping NMR signals) require multi-technique validation:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography for unambiguous structural confirmation.

- Computational modeling (DFT) to predict and cross-validate spectral patterns .

Q. What strategies optimize the compound’s reactivity in multi-step organic syntheses?

- Protecting groups : Temporarily shield the nitrile (e.g., using trimethylsilyl groups) during electrophilic substitutions.

- Catalytic systems : Pd/ligand complexes for selective cross-coupling at the isopropylphenyl ring.

- Solvent effects : Use low-polarity solvents (toluene) to minimize side reactions in Friedel-Crafts alkylation .

Q. How do substituents on the phenyl ring influence bioactivity in structure-activity relationship (SAR) studies?

- Electron-donating groups (e.g., -OCH) enhance electron density, increasing binding affinity to targets like enzymes.

- Steric effects : Bulky substituents (e.g., isopropyl) may hinder interactions with hydrophobic pockets.

- Nitrile group : Acts as a hydrogen bond acceptor, critical for inhibitory activity in kinase assays .

Data Analysis and Experimental Design

Q. What experimental designs address low reproducibility in kinetic studies of this compound?

- Control variables : Strict pH control (buffered solutions) and temperature stability (±0.5°C).

- Replicates : Triplicate runs with statistical analysis (e.g., ANOVA) to identify outliers.

- In situ monitoring : Use UV-Vis or HPLC to track reaction progress and intermediate formation .

Q. How can computational methods predict the compound’s metabolic stability?

- Docking simulations : Identify cytochrome P450 binding sites to predict oxidation sites.

- QSAR models : Correlate logP values (calculated ~2.8) with hepatic clearance rates.

- MD simulations : Assess stability in aqueous vs. lipid membranes .

Conflict Mitigation in Research

Q. How to reconcile discrepancies in reported melting points (e.g., 149–150°C vs. 145–147°C)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.